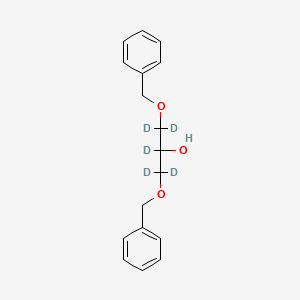

1,3-Dibenzyloxy-2-propanol-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

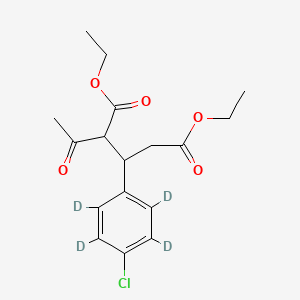

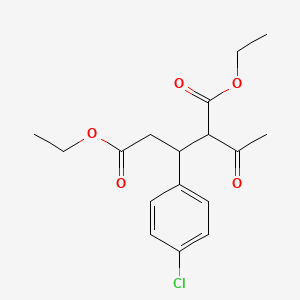

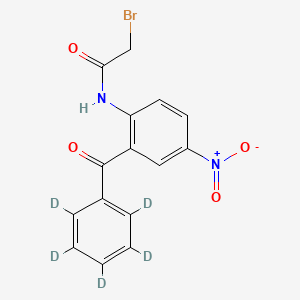

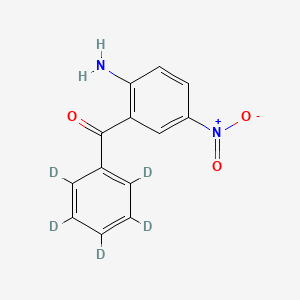

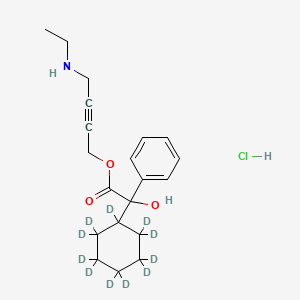

“1,3-Dibenzyloxy-2-propanol-d5” is a biochemical used for proteomics research . It has a molecular weight of 277.37 and a molecular formula of C17H15D5O3 .

Synthesis Analysis

This compound has been used as a starting reagent in the synthesis of difluorinated cyclopropane nucleoside analogs . It was also used in the synthesis of 1,3-dibenzyloxyacetone .Molecular Structure Analysis

The molecular structure of “1,3-Dibenzyloxy-2-propanol-d5” is represented by the formula C17H15D5O3 . It’s a stable isotope .Chemical Reactions Analysis

“1,3-Dibenzyloxy-2-propanol-d5” has been used as a precursor to antiviral intermediates . It was also used in the synthesis of difluorinated cyclopropane nucleoside analogs .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Dibenzyloxy-2-propanol-d5” include a molecular weight of 277.37 and a molecular formula of C17H15D5O3 .Scientific Research Applications

Synthesis of Difluorinated Cyclopropane Nucleoside Analogs

1,3-Dibenzyloxy-2-propanol-d5 is used as a starting reagent in the synthesis of difluorinated cyclopropane nucleoside analogs . These analogs possess both two vicinal hydroxymethyl groups and a methylene spacer between the base and the ring .

Synthesis of Ganciclovir (GCV)

This compound is also used as a starting reagent in the synthesis of ganciclovir (GCV, 9-[(1,3-dihydroxy-2-propoxy)methyl]-guanine) . Ganciclovir is an antiviral medication used to treat cytomegalovirus (CMV) infections .

Synthesis of [3H] Endocannabinoid 2-Arachidonoylglycerol

1,3-Dibenzyloxy-2-propanol-d5 is used in the synthesis of [3H] endocannabinoid 2-arachidonoylglycerol . This is a radiolabeled compound that can be used in scientific research to study the endocannabinoid system .

Synthesis of 1,3-Dibenzyloxyacetone

This compound is used in the synthesis of 1,3-dibenzyloxyacetone . This is a key intermediate in the synthesis of various pharmaceutical compounds .

Precursor to Antiviral Intermediates

1,3-Dibenzyloxy-2-propanol-d5 is used as a precursor to antiviral intermediates . These intermediates are crucial in the development of new antiviral drugs .

Synthesis of PET HSV-tk Gene Reporter Probes

This compound is used in the synthesis of PET herpes simplex virus thymidine kinase (HSV-tk) gene reporter probes . These probes are used in molecular imaging to monitor the expression of the HSV-tk gene .

Mechanism of Action

Target of Action

1,3-Dibenzyloxy-2-propanol-d5 is a biochemical compound used in proteomics research .

Mode of Action

It has been used as a precursor in the synthesis of antiviral intermediates

Biochemical Pathways

It has been used in the synthesis of 1,3-dibenzyloxyacetone and as a precursor to antiviral intermediates , suggesting it may play a role in the biochemical pathways related to these compounds.

Result of Action

Its use in the synthesis of antiviral intermediates suggests it may have antiviral effects .

properties

IUPAC Name |

1,1,2,3,3-pentadeuterio-1,3-bis(phenylmethoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/i13D2,14D2,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLSYSVVBAMYKA-BZLWXWEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OCC1=CC=CC=C1)O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibenzyloxy-2-propanol-d5 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.